ジフルオロメタンスルホンアミド

概要

説明

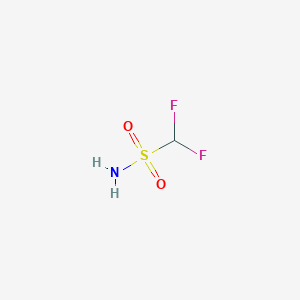

Difluoromethanesulfonamide is a chemical compound with the molecular formula CH3F2NO2S . It has a molecular weight of 131.10 g/mol . The IUPAC name for this compound is difluoromethanesulfonamide .

Synthesis Analysis

The synthesis of difluoromethanesulfonamides involves the preparation of the key intermediate carboxydifluoromethanesulfonamide . This provides direct synthetic access to a wide range of novel difluoromethanesulfonamides .Molecular Structure Analysis

The molecular structure of difluoromethanesulfonamide includes a sulfonamide group (-SO2NH2) and two fluorine atoms attached to a carbon atom . The InChI code for this compound is 1S/CH3F2NO2S/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) .Physical And Chemical Properties Analysis

Difluoromethanesulfonamide has a molecular weight of 131.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 68.5 Ų .科学的研究の応用

ジフルオロメタンスルホンアミド:科学研究における応用の包括的な分析

薬理学的調査: ジフルオロメタンスルホンアミド誘導体は、その潜在的な薬理学的応用について研究されています。 例えば、(2-エタノイルアミノ-1,3,4-チアジアゾール-5-イル)-ジフルオロメタンスルホンアミドのようなアナログが合成されており、この化合物が新規なファーマコフォアとしての研究に関心を集めていることを示しています .

蛍光プローブ開発: この化合物の誘導体は、新しい蛍光プローブの開発において調査されています。 これらのプローブは、生体物質を検出または定量するために、生化学や医学診断など、さまざまな分野で不可欠です .

生命科学における応用: 生命科学において、ジフルオロメタンスルホンアミド関連の蛍光体は、生物学的システムの非侵襲的調査に使用されています。 これらは、特にイメージングや顕微鏡における産業および技術的用途にとって重要な材料となります .

Safety and Hazards

作用機序

Target of Action

Difluoromethanesulfonamide is a novel pharmacophore for the inhibition of an enzyme known as carbonic anhydrase . Carbonic anhydrase plays a crucial role in maintaining pH and fluid balance in the body, making it a significant target for therapeutic interventions .

Mode of Action

The interaction of Difluoromethanesulfonamide with carbonic anhydrase results in the inhibition of this enzyme This inhibition disrupts the normal function of the enzyme, leading to changes in pH and fluid balance within the body

Biochemical Pathways

The primary biochemical pathway affected by Difluoromethanesulfonamide is the carbonic anhydrase pathway . By inhibiting carbonic anhydrase, Difluoromethanesulfonamide disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is crucial for maintaining pH balance and fluid balance in various biological systems .

Pharmacokinetics

The compound’s water solubility and stability, as well as its ether partition coefficient and submicromolar dissociation constants for human carbonic anhydrase isozyme ii (hca ii), suggest that it may have promising pharmacokinetic properties . These properties could potentially influence the compound’s bioavailability, although further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of Difluoromethanesulfonamide’s action primarily involve the inhibition of carbonic anhydrase . This inhibition can disrupt normal cellular processes that depend on this enzyme, such as pH regulation and fluid balance. The specific cellular effects of Difluoromethanesulfonamide may vary depending on the cell type and the presence of different isozymes of carbonic anhydrase.

Action Environment

The action, efficacy, and stability of Difluoromethanesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, potentially influencing its ability to interact with its target Additionally, the presence of other substances in the environment, such as other drugs or biological molecules, could potentially interact with Difluoromethanesulfonamide and alter its effects

特性

IUPAC Name |

difluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3F2NO2S/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKHJADKQVHTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619561 | |

| Record name | 1,1-Difluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50585-74-5 | |

| Record name | 1,1-Difluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes difluoromethanesulfonamide a promising pharmacophore for carbonic anhydrase inhibition, particularly for topical glaucoma therapy?

A1: Difluoromethanesulfonamides exhibit several favorable characteristics for carbonic anhydrase inhibition, especially for topical glaucoma treatment []. Firstly, they demonstrate submicromolar dissociation constants for human carbonic anhydrase isozyme II (HCA II), indicating high binding affinity and potential for potent inhibition []. Secondly, their suitable water solubility and stability profiles, coupled with an appropriate ether partition coefficient, suggest good topical formulation potential and corneal penetration ability [].

Q2: How does the structure of difluoromethanesulfonamide relate to its activity as a steroid sulfatase inhibitor?

A2: A study focusing on steroid sulfatase (STS) inhibition utilized a non-hydrolyzable estrone sulfate analogue modified with a difluoromethanesulfonamide group at the 3-position of the A-ring []. This modification aimed to mimic the sulfate group of estrone sulfate, a natural substrate of STS. The incorporated difluoromethanesulfonamide moiety led to a reversible STS inhibitor with a Ki comparable to its sulfonate analogue at pH 7.0, indicating successful mimicry of the sulfate group []. Interestingly, the difluoro-substituted compound displayed higher potency than its non-fluorinated counterpart, and its inhibitory activity increased with rising pH, a trend opposite to other STS inhibitors []. This suggests that the presence of fluorine atoms in the difluoromethanesulfonamide group significantly influences the interaction with the enzyme and its inhibitory profile.

Q3: What innovative synthetic strategies have been developed for difluoromethanesulfonamides?

A3: Researchers have made significant progress in developing efficient synthetic routes for difluoromethanesulfonamides. One notable approach involves the preparation of carboxydifluoromethanesulfonamide, a versatile intermediate that allows access to a wide variety of difluoromethanesulfonamide derivatives []. This intermediate facilitates the synthesis of compounds like (2-ethanoylamino-1,3,4-thiadiazol-5-yl)-difluoromethanesulfonamide, an analogue of the known carbonic anhydrase inhibitor acetazolamide [].

Q4: Are there specific structural modifications of difluoromethanesulfonamides that influence their herbicidal activity?

A4: Research indicates that specific structural modifications in difluoromethanesulfonanilide derivatives significantly impact their herbicidal activity []. The presence of halogens, variations in the aromatic ring (CH or N), and the nature of substituents (R) on the sulfonamide nitrogen all contribute to their efficacy as herbicides, particularly against paddy field weeds []. These findings suggest that fine-tuning the structure of difluoromethanesulfonamides can lead to the development of compounds with tailored herbicidal properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B1358018.png)

![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)

![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)